Linagliptin dimer

Impurity synthesis Reference standard preparation Process impurity isolation

This is the analytically distinct N,N'-methylene-bridged Linagliptin dimer (CAS 2489212-72-6, MW 957.1). Do not substitute with other dimeric forms. Essential for accurate HPLC peak identification and ICH-compliant quantification in ANDA submissions. Supplied with full characterization data for method validation.

Molecular Formula C51H56N16O4
Molecular Weight 957.1 g/mol
CAS No. 2489212-72-6
Cat. No. B8820746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinagliptin dimer
CAS2489212-72-6
Molecular FormulaC51H56N16O4
Molecular Weight957.1 g/mol
Structural Identifiers
SMILESCC#CCN1C2=C(N=C1N3CCCC(C3)NCNC4CCCN(C4)C5=NC6=C(N5CC#CC)C(=O)N(C(=O)N6C)CC7=NC8=CC=CC=C8C(=N7)C)N(C(=O)N(C2=O)CC9=NC1=CC=CC=C1C(=N9)C)C
InChIInChI=1S/C51H56N16O4/c1-7-9-25-64-42-44(60(5)50(70)66(46(42)68)29-40-54-32(3)36-19-11-13-21-38(36)56-40)58-48(64)62-23-15-17-34(27-62)52-31-53-35-18-16-24-63(28-35)49-59-45-43(65(49)26-10-8-2)47(69)67(51(71)61(45)6)30-41-55-33(4)37-20-12-14-22-39(37)57-41/h11-14,19-22,34-35,52-53H,15-18,23-31H2,1-6H3/t34-,35-/m1/s1
InChIKeyALCFTRXZXIHBKC-VSJLXWSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Linagliptin Dimer (CAS 2489212-72-6): A Critical Process-Related Impurity Reference Standard for DPP-4 Inhibitor Quality Control


Linagliptin dimer (CAS 2489212-72-6), chemically defined as 8,8′-((3R,3'R)-(methylenebis(azanediyl))bis(piperidine-3,1-diyl))bis(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione), is a process-related impurity of the antidiabetic drug linagliptin [1]. It belongs to the class of xanthine-based dipeptidyl peptidase-4 (DPP-4) inhibitor impurities and is characterized by a high molecular weight of 957.1 g/mol with the molecular formula C51H56N16O4 [1]. This dimeric impurity is a well-defined, fully characterized reference standard supplied with comprehensive analytical data in accordance with regulatory guidelines [2].

Why Linagliptin Dimer (CAS 2489212-72-6) Cannot Be Substituted with Alternative Linagliptin Impurities for Analytical Method Development and Validation


Generic substitution of impurity reference standards is analytically and regulatory unacceptable. While multiple linagliptin-related impurities exist (e.g., N,N'-methylene dimer, methyl dimer, deamination impurities, nitrosamine impurities), each possesses a distinct chemical structure, molecular weight, and chromatographic retention behavior [1]. Linagliptin dimer (CAS 2489212-72-6) is specifically the N,N'-methylene-bridged bis(linagliptin) species formed under acidic process conditions [2]. Its unique molecular identity—with a molecular weight of 957.1 g/mol and a specific IUPAC-defined structure—differentiates it from other dimers (e.g., methyl dimer, MW 945.08 g/mol) or monomeric impurities [3]. Using an incorrect dimer standard leads to misidentification of impurity peaks, inaccurate quantification, and potential failure of ANDA/NDA submissions due to non-compliance with ICH Q3A/Q3B impurity qualification requirements [2].

Linagliptin Dimer (CAS 2489212-72-6): Quantitative Evidence for Differentiated Analytical Performance and Quality Control Utility


High-Purity Synthesis Method for Linagliptin Dimer (CAS 2489212-72-6) with Defined Yield and Purity for Reference Standard Production

A patented synthesis method for Linagliptin dimer impurity (CAS 2489212-72-6) achieves a yield of 97.12% and an HPLC purity of 99.91%, enabling its use as a high-quality reference standard [1]. This method provides a direct, scalable route from crude linagliptin using an azo catalyst and acid, yielding the N,N'-methylene dimer with high purity without the need for extensive purification [1]. In contrast, alternative dimer impurities such as the methyl dimer (MW 945.08 g/mol) are often formed under different stress conditions and may require more complex isolation procedures .

Impurity synthesis Reference standard preparation Process impurity isolation

Defined Molecular Identity and Chromatographic Differentiation of Linagliptin Dimer (CAS 2489212-72-6) from Closely Related Impurities

Linagliptin dimer (CAS 2489212-72-6) is structurally distinct from other process-related impurities of linagliptin, with a molecular weight of 957.1 g/mol and a specific IUPAC-defined structure featuring an N,N'-methylene bridge between two linagliptin moieties [1]. This differentiates it from the Linagliptin methyl dimer (CAS not specified, MW 945.08 g/mol) and other impurities such as the N-acylated aminoaryl-containing degradation product (impurity I) [2]. The unique molecular weight and structural features result in distinct chromatographic retention times under HPLC conditions, allowing for unequivocal identification and quantification in linagliptin drug substance and drug product [1].

Impurity identification Chromatographic separation Structural elucidation

Regulatory-Compliant Characterization Data Package for Linagliptin Dimer (CAS 2489212-72-6) Reference Standard

Linagliptin dimer (CAS 2489212-72-6) is supplied with a comprehensive characterization data package in accordance with regulatory guidelines, including MS, HRMS, ¹H-NMR, ¹³C-NMR, and IR spectral data, and can be traced to pharmacopeial standards (USP or EP) [1]. This level of characterization is not uniformly available for all linagliptin-related impurities; many alternative dimer impurities are offered with limited analytical data or only as custom synthesis products without full characterization [2].

Reference standard Regulatory compliance Analytical method validation

Linagliptin Dimer (CAS 2489212-72-6): High-Value Application Scenarios for Pharmaceutical Quality Control and Regulatory Submissions


Analytical Method Development and Validation (AMV) for Linagliptin API and Finished Dosage Forms

Linagliptin dimer (CAS 2489212-72-6) serves as a critical reference standard for developing and validating stability-indicating HPLC/UHPLC methods. Its well-defined structure and high purity (99.91% achievable) enable accurate quantification of this specific process impurity in linagliptin drug substance and drug product, ensuring compliance with ICH Q2(R1) validation parameters [1].

Quality Control (QC) Release Testing and Stability Studies for ANDA Submissions

This impurity reference standard is essential for routine QC release testing and long-term stability studies of linagliptin-containing products. Its use allows for precise monitoring of impurity levels against established acceptance criteria, directly supporting Abbreviated New Drug Application (ANDA) filings where demonstration of impurity control is mandatory [2].

Process Optimization and Control in Linagliptin API Manufacturing

The patent CN104130258B describes a method for converting the dimer impurity back into linagliptin under alkaline conditions (pH ≥ 8), which improves overall yield and reduces waste [3]. Access to the pure dimer reference standard enables manufacturers to monitor the efficiency of this conversion process, optimize reaction conditions, and ensure that residual dimer levels remain below specified limits in the final API [3].

Genotoxic Impurity Risk Assessment and Control Strategy

While Linagliptin dimer (CAS 2489212-72-6) itself is not identified as a genotoxic impurity, its structural characterization and analytical differentiation from known genotoxic impurities (e.g., 1-nitrosopiperidin-3-amine) are crucial for comprehensive impurity profiling [4]. The use of well-characterized dimer reference standards ensures that chromatographic methods can distinguish this process impurity from potential genotoxic species, thereby supporting robust risk assessment and control strategies as per ICH M7 guidelines [4].

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